Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, or ETB, is a synthetic organic compound used in scientific research and lab experiments. It is a boronic acid ester, and is used as a reagent in organic synthesis, as well as a catalyst in various reactions. ETB has a wide range of potential applications, including in the fields of biology, chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in the synthesis of various organic compounds. For example, it has been used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates have been obtained through multi-step substitution reactions and analyzed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction has been employed to determine their crystal structures, and Density Functional Theory (DFT) calculations have been used to study their molecular structures (Huang et al., 2021).
Electronic Properties and Molecular Orbitals
The electronic properties and molecular orbitals of compounds containing ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been studied. DFT has been utilized to investigate the molecular electrostatic potential and frontier molecular orbitals of these compounds. This research has revealed some of the physicochemical properties of the compounds, enhancing our understanding of their electronic behavior (Huang et al., 2021).
Catalysis in Organic Synthesis
This compound has been used in the catalytic process of synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. The palladium-catalyzed borylation of arylbromides, utilizing this compound, is an effective method in organic synthesis, particularly in the borylation of arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Materials Science and Electron Transport
In materials science, particularly in the field of electron transport materials, this compound has been used in the synthesis of key intermediates. Its application has been demonstrated in the large-scale synthesis of electron transport material (ETM), indicating its potential use in the development of new materials for electronics (Xiangdong et al., 2017).
properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBZWPFBCXBBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378801 | |
Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
269409-99-6 | |
Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 269409-99-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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